(2Z)-2-(hydroxyimino)-N-(3-hydroxypropyl)-2-phenylethanamide
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Overview
Description
(2Z)-2-(N-HYDROXYIMINO)-N-(3-HYDROXYPROPYL)-2-PHENYLACETAMIDE: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyimino group, a hydroxypropyl group, and a phenylacetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(N-HYDROXYIMINO)-N-(3-HYDROXYPROPYL)-2-PHENYLACETAMIDE typically involves the following steps:
Formation of the Hydroxyimino Group: This can be achieved through the reaction of a suitable precursor with hydroxylamine under acidic or basic conditions.
Introduction of the Hydroxypropyl Group: This step involves the reaction of the intermediate with a hydroxypropylating agent, such as 3-chloropropanol, under appropriate conditions.
Formation of the Phenylacetamide Backbone: This can be accomplished through the reaction of the intermediate with phenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of (2Z)-2-(N-HYDROXYIMINO)-N-(3-HYDROXYPROPYL)-2-PHENYLACETAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino and hydroxypropyl groups.
Reduction: Reduction reactions can target the hydroxyimino group, converting it to an amine.
Substitution: The phenylacetamide backbone can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include oximes and carboxylic acids.
Reduction: Amines and hydroxylamines are common products.
Substitution: Halogenated or nitrated derivatives of the phenylacetamide backbone.
Scientific Research Applications
(2Z)-2-(N-HYDROXYIMINO)-N-(3-HYDROXYPROPYL)-2-PHENYLACETAMIDE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(N-HYDROXYIMINO)-N-(3-HYDROXYPROPYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, while the hydroxypropyl group can enhance solubility and bioavailability. The phenylacetamide backbone can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(N-HYDROXYIMINO)-N-(2-HYDROXYPROPYL)-2-PHENYLACETAMIDE
- (2Z)-2-(N-HYDROXYIMINO)-N-(3-HYDROXYBUTYL)-2-PHENYLACETAMIDE
- (2Z)-2-(N-HYDROXYIMINO)-N-(3-HYDROXYPROPYL)-2-TOLUAMIDE
Uniqueness
- The presence of the hydroxypropyl group in (2Z)-2-(N-HYDROXYIMINO)-N-(3-HYDROXYPROPYL)-2-PHENYLACETAMIDE provides unique solubility and bioavailability properties compared to its analogs.
- The specific positioning of the hydroxyimino group and the phenylacetamide backbone contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-N-(3-hydroxypropyl)-2-phenylacetamide |
InChI |
InChI=1S/C11H14N2O3/c14-8-4-7-12-11(15)10(13-16)9-5-2-1-3-6-9/h1-3,5-6,14,16H,4,7-8H2,(H,12,15)/b13-10- |
InChI Key |
GCRAHQASLRNWBX-RAXLEYEMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C(=O)NCCCO |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(=O)NCCCO |
Origin of Product |
United States |
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